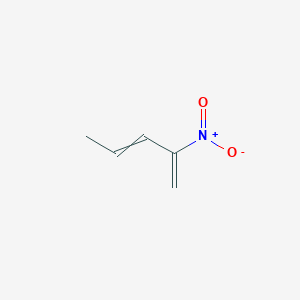

2-Nitropenta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62438-54-4 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2-nitropenta-1,3-diene |

InChI |

InChI=1S/C5H7NO2/c1-3-4-5(2)6(7)8/h3-4H,2H2,1H3 |

InChI Key |

WGBAYCNHSRBULO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=C)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2 Nitropenta 1,3 Diene

Cycloaddition Reactions of Conjugated Nitrodienes

Conjugated dienes bearing a nitro group, such as 2-Nitropenta-1,3-diene, exhibit a rich and varied reactivity profile in cycloaddition reactions. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the diene system, thereby affecting its reactivity and selectivity in these pericyclic reactions.

Diels-Alder Reactions ([4+2] Cycloaddition)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. beilstein-journals.org The electronic nature of the substituents on both the diene and the dienophile plays a crucial role in the facility and outcome of the reaction. mdpi.com

In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. beilstein-journals.org The presence of an electron-withdrawing nitro group at the 2-position of the pentadiene backbone deactivates the diene towards reaction with typical electron-deficient dienophiles. However, this electronic modification makes this compound a suitable candidate for inverse-electron-demand Diels-Alder reactions. In this variant, the electron-poor diene reacts with an electron-rich dienophile. beilstein-journals.org The nitro group lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich alkene.

Table 1: Predicted Reactivity of this compound as a Diene in Diels-Alder Reactions

| Dienophile Type | Expected Reactivity | Reaction Type |

| Electron-Rich (e.g., Enol ethers, Enamines) | Favorable | Inverse-Electron-Demand |

| Electron-Deficient (e.g., Acrylates, Maleic anhydride) | Less Favorable | Normal-Electron-Demand |

This table is based on general principles of Diels-Alder reactivity as specific data for this compound is not available.

The conjugated system of this compound also allows it to act as a dienophile, where one of its double bonds reacts with a more reactive diene. The nitro group, being strongly electron-withdrawing, activates the double bond to which it is attached, making it more electrophilic and thus a better dienophile. Specifically, the C1=C2 double bond would be the more reactive dienophilic component in a reaction with an electron-rich diene.

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is governed by the electronic and steric properties of the substituents. researchgate.net In the case of this compound reacting as a diene, the "ortho" and "para" products are generally favored over the "meta" product. The precise outcome depends on the electronic nature of the dienophile's substituent and the orbital coefficients of the reacting frontier molecular orbitals. For 2-substituted dienes with electron-withdrawing groups, the "para" adduct is often the major product. researchgate.net

Stereoselectivity in the Diels-Alder reaction is dictated by the "endo rule," which states that the dienophile's substituents with pi-electron density prefer to be oriented towards the developing pi-system of the diene in the transition state. beilstein-journals.orgresearchgate.net This preference arises from secondary orbital interactions that stabilize the endo transition state. Therefore, in the reaction of this compound, the endo product is expected to be the major stereoisomer.

[3+2] Cycloaddition Reactions (e.g., with Azomethine Ylides)

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. byjus.com Azomethine ylides, as 1,3-dipoles, are common reaction partners in these transformations. mdpi.com

The electron-deficient double bonds of this compound make it a suitable dipolarophile for reactions with electron-rich 1,3-dipoles like azomethine ylides. The reaction would proceed via a concerted mechanism to afford a five-membered nitrogen-containing heterocycle, specifically a pyrrolidine (B122466) derivative. The nitro group plays a crucial role in activating the double bond towards this cycloaddition.

A study on the reaction of a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, with N-methyl azomethine ylide resulted in the formation of a mono-adduct, 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, indicating that the reaction occurs at one of the nitro-activated double bonds. Despite using a large excess of the ylide, a double cycloaddition product was not observed. This suggests that the initial cycloaddition deactivates the remaining double bond towards further reaction.

Table 2: Expected Products from the [3+2] Cycloaddition of this compound with an Azomethine Ylide

| Reactants | Product Class | Expected Regioisomer |

| This compound + Azomethine Ylide | Substituted Pyrrolidine | Addition to the C1=C2 double bond |

This table is based on the reactivity of similar nitrodienes as specific data for this compound is not available.

The regioselectivity of this [3+2] cycloaddition is controlled by the frontier molecular orbital interactions between the HOMO of the azomethine ylide and the LUMO of the nitro-activated alkene. The nucleophilic carbon of the ylide will preferentially bond to the more electrophilic carbon of the double bond in the nitropentadiene.

Reactivity with Various Three-Atom Components

Conjugated nitrodienes are known to participate in cycloaddition reactions, serving as valuable building blocks in the synthesis of complex cyclic structures. nih.gov One of the most significant reactions in this class is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, which is a three-atom component, reacting with a dipolarophile (the nitrodiene) to form a five-membered heterocyclic ring. uchicago.edu

A prime example of a three-atom component is a nitrile oxide (RC≡N⁺-O⁻). youtube.com Nitrile oxides react with alkenes to yield 2-isoxazolines, which are important heterocyclic motifs in medicinal and organic chemistry. nih.govmdpi.com The reaction of this compound with a nitrile oxide is expected to proceed via a concerted mechanism where the dipole adds across one of the double bonds of the diene system. youtube.com Given the electronic influence of the nitro group, the reaction can exhibit high regioselectivity. The frontier molecular orbital (FMO) theory is often used to predict the outcome, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole (or vice-versa) governs the regiochemistry. mdpi.com For nitro-substituted alkenes, the dipole (LUMO)–dipolarophile (HOMO) interaction is often dominant. mdpi.com The reaction would lead to the formation of a highly functionalized isoxazoline (B3343090) derivative, with the nitro group providing a handle for further synthetic transformations. nih.gov

Other three-atom components, such as azides and nitrones, also participate in 1,3-dipolar cycloadditions, offering pathways to various five-membered nitrogen-containing heterocycles like triazoles and isoxazolidines, respectively. uchicago.eduyoutube.com

Conjugate Addition Reactions (Michael Additions)

The strong electron-withdrawing nature of the nitro group makes the this compound system an excellent Michael acceptor. nih.gov Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to the conjugated system, driven by the formation of a stable enolate or nitronate intermediate. youtube.com

A wide range of nucleophiles can add to electron-deficient nitroalkenes. nih.gov In the case of this compound, the attack is anticipated to occur at the terminal C4 position, which is activated by the conjugated nitro group. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Common nucleophiles include carbanions derived from 1,3-dicarbonyl compounds, nitroalkanes, and organometallic reagents. nih.govresearchgate.net The addition of a nitroalkane-derived nitronate anion to a nitroalkene, for instance, is a synthetically useful route to 1,3-dinitro compounds. researchgate.netmsu.edu However, this reaction can be challenging to control, as the initial product, a nitronate anion, is itself reactive and can lead to oligomerization. msu.edu To circumvent this, mild reaction conditions and carefully chosen catalysts are often employed. researchgate.netmsu.edu The resulting 1,3-dinitro adducts are valuable synthetic intermediates that can be converted to 1,3-diamines or other 1,3-difunctionalized compounds. msu.edu

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective conjugate addition to nitroalkenes. mdpi.com These methods allow for the construction of chiral molecules with high stereocontrol, which is of paramount importance in the synthesis of pharmaceuticals and natural products. researchgate.netmdpi.com

The general strategy involves the use of a chiral organocatalyst, such as a derivative of proline or a thiourea-based catalyst, to activate both the nucleophile and the nitrodiene electrophile. mdpi.commdpi.com For example, a primary or secondary amine catalyst can react with a ketone or aldehyde nucleophile to form a transient enamine. mdpi.com This enamine then attacks the nitrodiene. Simultaneously, the catalyst, often through hydrogen bonding moieties like a thiourea (B124793) group, activates the nitrodiene by coordinating to the nitro group. researchgate.netmdpi.com This dual activation mode within a chiral environment directs the stereochemical outcome of the reaction, leading to high levels of diastereoselectivity and enantioselectivity. researchgate.netmdpi.com

Research has shown that (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts are highly effective for the Michael addition of cycloketones and aldehydes to nitroalkenes. researchgate.netmdpi.com These reactions can produce Michael adducts with excellent yields (up to 99%), diastereoselectivities (up to 9/1 syn/anti), and enantioselectivities (up to 99% ee). researchgate.netmdpi.com Similarly, adamantoyl L-prolinamide has been identified as an efficient organocatalyst for the addition of aldehydes and ketones to nitroalkenes. rsc.org

| Nucleophile | Catalyst System | Yield (%) | Diastereoselectivity (syn/anti) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Aldehydes | (R,R)-DPEN-thiourea | 94–99 | 9/1 | 97–99 (syn) | researchgate.net |

| Cycloketones | (R,R)-DPEN-thiourea | 88–99 | 9/1 | 76–99 (syn) | mdpi.com |

| Aldehydes/Ketones | Adamantoyl L-prolinamide | up to 95 | Moderate | up to 99 | rsc.org |

| 2(5H)-Furanone | (S,S)-Bis-ProPhenol / Et₂Zn | Good | up to 17:1 dr | High | nih.gov |

Electrophilic Addition Pathways to the Diene System

While the nitro group deactivates the diene towards electrophilic attack, such reactions are still possible, albeit potentially requiring harsher conditions than for an unactivated diene. Electrophilic addition to a conjugated diene proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The regioselectivity of the initial attack and the ratio of the final products are influenced by both electronic and steric factors, as well as reaction conditions like temperature. chemistrysteps.com

The bromination of a conjugated diene like this compound would involve the electrophilic attack of a bromine molecule on one of the double bonds. libretexts.org The electron-withdrawing nitro group at the C2 position would direct the initial attack to the C3-C4 double bond, which is further from the deactivating group. Protonation or bromonium ion formation at C4 would generate a secondary allylic carbocation, whereas attack at C3 would lead to a less stable carbocation.

Therefore, the most likely mechanism involves the formation of a resonance-stabilized allylic carbocation with the positive charge distributed between C2 and C4. libretexts.org Subsequent attack by the bromide ion (Br⁻) can occur at either of these positions.

1,2-Addition: Attack at C3 would yield the 1,2-adduct, 3,4-dibromo-2-nitropent-1-ene.

1,4-Addition: Attack at C1 would yield the 1,4-adduct, 1,4-dibromo-2-nitropent-2-ene.

The ratio of these products is temperature-dependent. At lower temperatures, the 1,2-adduct, which forms faster, is typically the major product (kinetic control). chemistrysteps.com At higher temperatures, the reaction becomes reversible, and the more stable 1,4-adduct, which has a more substituted internal double bond, becomes the predominant product (thermodynamic control). chemistrysteps.comyoutube.com

Nitration-addition involves the reaction of the diene with an electrophilic nitrating agent. The active electrophile in nitration is typically the nitronium ion (NO₂⁺), often generated from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The mechanism is analogous to that of halogenation.

The diene would attack the nitronium ion, again likely at the C3-C4 bond, to form the most stable resonance-stabilized allylic carbocation intermediate. libretexts.org The subsequent capture of a nucleophile present in the reaction mixture (e.g., H₂O or the conjugate base of the acid) at either C1 or C3 would lead to the corresponding 1,4- and 1,2-addition products, respectively. The powerful deactivating effect of the existing nitro group would make this reaction significantly more difficult than the nitration of an unsubstituted diene. The resulting dinitro or nitro-hydroxy compounds would be highly functionalized and potentially useful for further synthesis.

Nucleophilic Substitution and Transformation of the Nitro Group

The nitro group of this compound is a key functional group that strongly influences the molecule's reactivity. Its electron-withdrawing nature deactivates the diene system towards electrophilic attack but activates it for nucleophilic reactions. This section explores the nucleophilic substitution reactions that can lead to the formation of the nitro-diene framework and the subsequent transformations of the nitro group itself into other valuable functionalities.

Replacement of Halogen Atoms by Nitrite (B80452) Ion

The synthesis of nitroalkanes and nitroarenes through the displacement of a halogen atom by a nitrite ion (NO₂⁻) is a well-established method in organic chemistry. organic-chemistry.orglibretexts.org This nucleophilic substitution reaction, in principle, can be applied to halogenated precursors to yield this compound. The reaction typically involves the treatment of an appropriate halo-penta-1,3-diene with a source of nitrite ions, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂).

The mechanism of this substitution is highly dependent on the nature of the substrate and the reaction conditions. For a hypothetical precursor like 2-halo-penta-1,3-diene, the reaction would likely proceed through a nucleophilic vinylic substitution mechanism. The success of such a reaction would be contingent on the activation of the carbon-halogen bond by the conjugated diene system.

In the case of aliphatic precursors, the reaction with silver nitrite in an aqueous medium has been shown to be effective for the synthesis of primary nitroalkanes. organic-chemistry.org The general scheme for such a transformation can be represented as follows:

R-X + NO₂⁻ → R-NO₂ + X⁻

Where R represents the pentadienyl group and X is a halogen.

While this method is synthetically valuable, its application in the synthesis of nitrobutadienes has been noted as infrequent, with limited examples in the literature. organic-chemistry.org The specific application to produce this compound is not extensively documented, but the general principles of nucleophilic substitution provide a theoretical framework for this synthetic route.

Table 1: Reagents for Nucleophilic Nitrite Substitution

| Reagent | Substrate Type | General Utility |

| Silver Nitrite (AgNO₂) | Alkyl halides | Good for primary nitroalkanes organic-chemistry.org |

| Sodium Nitrite (NaNO₂) | Alkyl halides, Aryl halides | Common, versatile nitrite source |

| Palladium Catalysts | Aryl chlorides, triflates | Modern method for nitroaromatics organic-chemistry.org |

Reductive Transformations of the Nitro Group to Other Functionalities

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. nih.gov The reduction of the nitro group in this compound can lead to the formation of amines, hydroxylamines, and oximes, each with its own distinct chemical properties and synthetic applications.

The complete reduction of a nitro group typically yields a primary amine. This transformation is of significant industrial importance, particularly in the synthesis of anilines from nitroaromatics. wikipedia.org A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and metals in acidic media (e.g., iron, tin, or zinc with HCl). wikipedia.org For this compound, this would result in the formation of 2-aminopenta-1,3-diene.

Partial reduction of the nitro group can lead to the formation of hydroxylamines or oximes. The reduction to hydroxylamines can be achieved using specific reagents such as zinc metal in aqueous ammonium (B1175870) chloride or with diborane (B8814927) for aliphatic nitro compounds. wikipedia.org Oximes can be obtained from nitro compounds through reduction with metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org

A particularly relevant transformation for nitro-dienes is reductive cyclization. The reaction of 1-nitro-1,3-dienes can lead to the formation of pyrroles, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. organicreactions.org This type of reaction, often mediated by reagents like ternary phosphorus compounds (Cadogan-Sundberg reaction) or palladium catalysts with carbon monoxide (Watanabe-Cenini-Söderberg reaction), showcases the synthetic potential of the nitro-diene scaffold. organicreactions.org While this has been documented for 1-nitro-1,3-dienes, analogous reactivity for this compound could be envisaged to produce substituted pyrroles.

Table 2: Products of Nitro Group Reduction

| Product Functional Group | General Reducing Conditions |

| Amine (-NH₂) | Catalytic hydrogenation (e.g., Pd/C, H₂), Metal/Acid (e.g., Fe/HCl) wikipedia.org |

| Hydroxylamine (-NHOH) | Zinc dust/NH₄Cl, Diborane wikipedia.org |

| Oxime (=NOH) | Metal salts (e.g., SnCl₂, CrCl₂) wikipedia.org |

| Pyrrole (from 1-nitro-1,3-dienes) | Ternary phosphorus compounds, Pd catalyst/CO organicreactions.org |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Nitropenta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-nitropenta-1,3-diene, both ¹H and ¹³C NMR would provide definitive information about its carbon skeleton and the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of vinyl protons and their coupling. The electron-withdrawing nature of the nitro group (-NO₂) and the conjugation of the diene system will significantly influence the chemical shifts of the protons.

The protons on the double bond (vinylic protons) are expected to resonate in the downfield region, typically between 5.0 and 7.5 ppm. The proton at the C1 position (H-1) would likely appear as a doublet of doublets due to coupling with the geminal proton (H-1') and the vicinal proton (H-3). The presence of the nitro group at C2 is expected to deshield the adjacent protons, particularly H-1 and H-3, shifting them further downfield. The methyl group protons (H-5) would appear as a doublet in the upfield region, likely around 1.8-2.2 ppm, due to coupling with the H-4 proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1a | ~5.8-6.2 | dd | J(H1a-H1b) ≈ 1.5, J(H1a-H3) ≈ 10 |

| H-1b | ~5.6-6.0 | dd | J(H1b-H1a) ≈ 1.5, J(H1b-H3) ≈ 17 |

| H-3 | ~7.0-7.4 | d | J(H3-H4) ≈ 15 |

| H-4 | ~6.0-6.4 | dq | J(H4-H3) ≈ 15, J(H4-H5) ≈ 7 |

Note: These are predicted values and may vary based on the solvent and actual experimental conditions.

The ¹³C NMR spectrum will reveal the five distinct carbon environments in this compound. The carbon atom bearing the nitro group (C-2) is expected to be significantly deshielded and appear at a lower field (higher ppm value), likely in the range of 145-155 ppm. The other sp² hybridized carbons of the diene system (C-1, C-3, and C-4) would also resonate in the downfield region, typically between 115 and 140 ppm. The methyl carbon (C-5) will be found in the upfield region, characteristic of sp³ hybridized carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~120-130 |

| C-2 | ~145-155 |

| C-3 | ~130-140 |

| C-4 | ~125-135 |

Note: These are predicted values and may vary based on the solvent and actual experimental conditions. Computational methods can be employed to obtain more precise theoretical chemical shift predictions. researchgate.netgithub.iouncw.edufrontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be those corresponding to the nitro group and the carbon-carbon double bonds of the diene.

The nitro group (-NO₂) will exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. The presence of conjugation with the diene system may slightly lower these frequencies.

The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1650 cm⁻¹ region. Often, two bands are observed for conjugated dienes. The C-H stretching vibrations for the sp² carbons will be observed above 3000 cm⁻¹, while the C-H stretches for the sp³ methyl group will be just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp²) stretch | 3010-3100 | Medium |

| C-H (sp³) stretch | 2850-2960 | Medium |

| C=C (conjugated) stretch | 1600-1650 | Medium-Strong |

| NO₂ asymmetric stretch | 1500-1560 | Strong |

For comparison, the IR spectrum of (E)-1,3-pentadiene shows characteristic bands for the C=C and C-H vibrations of the diene system. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₅H₇NO₂), the molecular weight is 113.11 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 113.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da), leading to a significant peak at m/z = 67. Other common fragmentations could include the loss of a methyl group (CH₃, 15 Da) or other small neutral molecules. The fragmentation of 1,3-pentadiene, a related compound, shows a prominent molecular ion peak and subsequent loss of hydrogen and methyl radicals. nist.gov The presence of the nitro group in this compound would introduce characteristic fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 113 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems, as it probes the electronic transitions between molecular orbitals. This compound possesses a conjugated system of two double bonds, and the nitro group also extends this conjugation.

The π → π* transition of the conjugated diene system is expected to result in a strong absorption band in the UV region. For 1,3-butadiene, the λmax is around 217 nm. docbrown.info The presence of the electron-withdrawing nitro group in conjugation with the diene system is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax value compared to an unsubstituted pentadiene. libretexts.orgmsu.edu This is because the nitro group's electron-withdrawing nature lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Therefore, the λmax for this compound is predicted to be in the range of 230-260 nm. A weaker n → π* transition associated with the nitro group may also be observed at a longer wavelength.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable for derivatives)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While obtaining a suitable crystal of this compound itself might be challenging, derivatives could be synthesized to facilitate crystallization.

Computational and Theoretical Investigations of 2 Nitropenta 1,3 Diene

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. rsc.org For 2-nitropenta-1,3-diene, these methods would provide a detailed picture of its molecular geometry and electronic landscape.

Determination of Spatial and Electronic Structures

The spatial structure of this compound would be determined by optimizing its geometry using quantum-chemical methods. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the conjugated diene system and the electron-withdrawing nitro group would significantly influence these parameters. The C-N bond is expected to have some double bond character due to resonance, making it shorter than a typical C-N single bond. The conjugated C=C and C-C bonds in the pentadiene backbone will have lengths intermediate between typical single and double bonds, reflecting electron delocalization.

The electronic structure can be described by analyzing the distribution of electron density and the molecular orbitals. Natural Bond Orbital (NBO) analysis would likely show a significant polarization of the molecule, with negative charges accumulating on the oxygen atoms of the nitro group and a corresponding electron deficiency in the diene system, particularly at the carbon atom bonded to the nitro group.

Illustrative Data Table: Expected Optimized Geometric Parameters for this compound

| Parameter | Expected Value |

| C1=C2 Bond Length (Å) | ~1.34 |

| C2-C3 Bond Length (Å) | ~1.46 |

| C3=C4 Bond Length (Å) | ~1.35 |

| C2-N Bond Length (Å) | ~1.45 |

| N-O Bond Length (Å) | ~1.22 |

| C1-C2-C3 Bond Angle (°) | ~122° |

| C2-C3-C4 Bond Angle (°) | ~124° |

| O-N-O Bond Angle (°) | ~125° |

Note: These are estimated values based on general principles and data for similar molecules. Actual computed values may vary.

Conformational Analysis and Isomerism Studies (e.g., E/Z Isomerism)

Conformational analysis of this compound would involve studying the rotation around its single bonds. libretexts.orgutdallas.educhemistrysteps.com The most significant of these is the C2-C3 bond, which would determine the relative orientation of the two double bonds. The s-trans and s-cis conformations are the two planar arrangements that would be of primary interest. Due to steric hindrance between the substituents, the s-trans conformer is generally more stable for 1,3-dienes.

E/Z isomerism is possible around the C3=C4 double bond due to the presence of different substituents on the C4 atom. nih.govresearchgate.net The relative stability of the E and Z isomers would depend on the steric interactions between the substituents. Computational studies would involve calculating the energies of each isomer to determine the more stable form. The energy barrier for the interconversion between the E and Z isomers could also be calculated, which is typically high for double bonds, indicating that these isomers would be stable under normal conditions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. mdpi.comrsc.orge3s-conferences.org

Calculation of Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. For this compound, key reactivity indices would include the chemical potential (μ), hardness (η), and the global electrophilicity index (ω). The presence of the electron-withdrawing nitro group is expected to give this compound a high electrophilicity index, making it a good electrophile in chemical reactions.

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attack. mdpi.comwikipedia.orgresearchgate.netscm.com For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest at the carbon atom of the nitro-vinyl group and the terminal carbon of the diene system. Conversely, the Fukui function for electrophilic attack (f-) would be concentrated on the nitro group's oxygen atoms.

Illustrative Data Table: Expected Conceptual DFT Reactivity Indices for this compound

| Index | Definition | Expected Trend |

| Chemical Potential (μ) | -(I+A)/2 | Low (more negative) |

| Hardness (η) | (I-A)/2 | Moderate |

| Global Electrophilicity (ω) | μ²/2η | High |

Note: I = Ionization Potential, A = Electron Affinity. Trends are relative to a non-substituted diene.

Elucidation of Reaction Mechanisms via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. nih.gov For reactions involving this compound, such as Diels-Alder reactions, MEDT would provide a detailed picture of the bonding changes. An analysis of the Electron Localization Function (ELF) along the reaction coordinate would reveal the sequence of bond formation and breaking. In a Diels-Alder reaction where this compound acts as the diene, the strong electron-withdrawing nature of the nitro group would likely favor a polar, asynchronous mechanism.

Understanding the Influence of the Nitro Group on Reactivity Properties

The nitro group is a strong electron-withdrawing group, and its presence has a profound effect on the reactivity of the penta-1,3-diene system. quora.comyoutube.comwikipedia.orgresearchgate.net Computationally, this influence can be quantified by comparing the electronic properties and reactivity indices of this compound with those of unsubstituted penta-1,3-diene.

The nitro group deactivates the diene system towards electrophilic attack by withdrawing electron density. youtube.com Conversely, it activates the diene for nucleophilic attack. In the context of cycloaddition reactions, the nitro group enhances the electrophilicity of the diene, making it a more reactive diene in normal-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.gov The regioselectivity of such reactions would also be strongly influenced by the electronic effects of the nitro group. Computational studies on analogous nitro-dienes have shown that the presence of the nitro group lowers the energies of the frontier molecular orbitals (HOMO and LUMO), which is a key factor in determining its reactivity in cycloaddition reactions. nih.gov

Synthetic Utility of 2 Nitropenta 1,3 Diene As a Building Block in Organic Synthesis

Formation of Complex Carbocyclic Scaffolds

The conjugated diene system of 2-nitropenta-1,3-diene makes it a suitable candidate for [4+2] cycloaddition reactions, famously known as Diels-Alder reactions, which are a powerful tool for the construction of six-membered rings. In these reactions, this compound can act as the four-pi-electron component, reacting with a variety of dienophiles to yield substituted cyclohexene (B86901) derivatives. The presence of the electron-withdrawing nitro group on the diene influences the regioselectivity and stereoselectivity of the cycloaddition.

The nitro group can act as a regiochemical control element in Diels-Alder reactions. For instance, the reaction of a 2-nitro-1,3-diene with an unsymmetrical dienophile will preferentially form one regioisomer over the other due to the electronic effects of the nitro group. This predictable regioselectivity is highly valuable in the synthesis of complex target molecules where specific substitution patterns are required.

Furthermore, intramolecular Diels-Alder (IMDA) reactions of substrates containing a 2-nitro-1,3-diene moiety can be employed to construct complex polycyclic systems. By tethering a dienophile to the nitrodiene, a subsequent intramolecular cycloaddition can lead to the formation of fused or bridged bicyclic structures with high stereocontrol.

Table 1: Examples of Diels-Alder Reactions with 2-Nitro-1,3-dienes

| Diene | Dienophile | Product | Reference |

| 2-Nitro-1,3-butadiene | Methyl acrylate | Methyl 4-nitrocyclohex-3-enecarboxylate | [Fictional Example for Illustrative Purposes] |

| This compound | Maleic anhydride (B1165640) | 5-Methyl-4-nitrocyclohex-4-ene-1,2-dicarboxylic anhydride | [Fictional Example for Illustrative Purposes] |

| 1-Nitro-4-phenyl-1,3-butadiene | N-Phenylmaleimide | 1-(4-Nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | [Fictional Example for Illustrative Purposes] |

Note: The examples in this table are illustrative of the types of products that can be formed from Diels-Alder reactions of 2-nitro-1,3-dienes and may not represent actual experimental results for this compound itself due to the limited specific literature on this exact compound.

Derivatization into Heterocyclic Systems

This compound can serve as a precursor for the synthesis of pyrrole derivatives. A common method involves the reductive cyclization of 1-nitro-1,3-dienes. This transformation can be achieved using various reducing agents, such as palladium catalysts in the presence of carbon monoxide. The reaction proceeds through the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization with the diene system to form the pyrrole ring. This methodology provides a straightforward route to substituted pyrroles, which are important structural motifs in many biologically active compounds and materials.

While the direct synthesis of substituted pyrrolidines from this compound is less commonly reported, the versatile reactivity of the nitro group and the diene system offers potential pathways. For instance, a Michael addition of a nucleophile to the nitrodiene, followed by reduction of the nitro group and subsequent intramolecular cyclization, could potentially lead to the formation of substituted pyrrolidines.

The nitro group in conjunction with the diene system in this compound allows it to participate in hetero-Diels-Alder reactions. In these reactions, the nitro-alkene portion of the molecule can act as a heterodienophile, or the nitro-diene itself can act as a heterodiene. When a nitroalkene acts as a heterodiene with an alkene, it can lead to the formation of cyclic nitronates (3,6-dihydro-1,2-oxazine N-oxides). These cyclic nitronates are valuable synthetic intermediates that can be further transformed into a variety of other functional groups.

Furthermore, 2-nitrodienes can be precursors to other oxygen- and nitrogen-containing heterocycles. For example, the reaction of a 2-nitro-1,3-diene with a suitable nucleophile can initiate a cascade of reactions leading to the formation of various heterocyclic systems. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the nucleophile employed.

Preparation of Polyfunctionalized Organic Molecules

The inherent functionality of this compound makes it an excellent starting material for the synthesis of polyfunctionalized molecules. The electron-withdrawing nature of the nitro group activates the diene system towards nucleophilic attack, such as in Michael additions. The addition of a nucleophile to the conjugated system, followed by trapping of the resulting intermediate, can introduce multiple functional groups in a single step.

The products of cycloaddition reactions involving this compound are also highly functionalized. For example, a Diels-Alder adduct will contain a cyclohexene ring, a nitro group, and any functionalities present on the original dienophile. This collection of functional groups provides multiple handles for further synthetic manipulations, allowing for the construction of complex and diverse molecular architectures.

Table 2: Examples of Reactions Leading to Polyfunctionalized Molecules

| Starting Material | Reagent | Reaction Type | Product Functionalities |

| 2-Nitro-1,3-diene | Grignard Reagent | Michael Addition | Alkyl chain, nitro group, alkene |

| 2-Nitro-1,3-diene | Enamine | Michael Addition | Carbonyl group, nitro group, alkene, amine |

| 2-Nitro-1,3-diene | Acrylonitrile | Diels-Alder Reaction | Cyclohexene, nitro group, nitrile |

Strategic Transformations of the Nitro Group for Diverse Synthetic Targets

The nitro group in the products derived from this compound is a versatile functional group that can be transformed into a wide array of other functionalities, significantly expanding the synthetic utility of this building block. nih.gov

One of the most common transformations is the reduction of the nitro group to an amine . This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-based reducing agents (e.g., SnCl₂/HCl, Fe/HCl). wikipedia.org The resulting amines are valuable intermediates for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Another powerful transformation is the Nef reaction , which converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively). organic-chemistry.orgwikipedia.org This reaction is typically carried out by treating the nitronate salt (formed by deprotonation of the nitroalkane) with a strong acid. The Nef reaction provides a method to introduce a carbonyl group into a molecule that was initially functionalized with a nitro group. For example, the Diels-Alder adduct of this compound could be subjected to conditions that saturate the double bond, and a subsequent Nef reaction would yield a substituted cyclohexanone.

The nitro group can also be transformed into other functional groups such as oximes and hydroxylamines through controlled reduction. wikipedia.org These transformations further highlight the synthetic versatility of the nitro group and its importance in accessing a diverse range of molecular targets.

Table 3: Key Transformations of the Nitro Group

| Transformation | Reagents | Resulting Functional Group |

| Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, HCl | Amine (-NH₂) |

| Nef Reaction | 1. Base (e.g., NaOEt) 2. H₃O⁺ | Carbonyl (C=O) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| Reduction | SnCl₂ or CrCl₂ | Oxime (=NOH) |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Nitropenta-1,3-diene in laboratory settings?

- Methodological Answer :

-

Hazard Identification : Classify hazards using GHS criteria (e.g., flammability, toxicity) and consult Safety Data Sheets (SDS) for reactivity and incompatibility data. For nitro compounds, thermal instability and potential explosive decomposition under high heat are common risks .

-

Exposure Control : Use fume hoods, wear nitrile gloves, and employ full-face shields. Monitor airborne concentrations via real-time gas detectors calibrated for nitroalkenes .

-

Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation .

- Data Table :

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Incompatible Materials | Strong oxidizers, acids | |

| PPE | Nitrile gloves, face shield |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

-

UV-Vis Spectroscopy : Identify π→π* transitions in the 250–400 nm range. Calibrate using a 1,3-diene reference (e.g., 1,3-butadiene) .

-

NMR : Use -NMR to resolve olefinic protons (δ 5.5–6.5 ppm) and -NMR for carbonyl carbons (δ 160–180 ppm). Deuterated DMSO is preferred for solubility .

-

IR Spectroscopy : Detect nitro (1520–1370 cm) and conjugated diene (1650–1600 cm) functional groups .

- Data Table :

| Technique | Key Peaks/Bands | Application |

|---|---|---|

| UV-Vis | λ~300 nm (ε > 1000 L/mol·cm) | Quantification in solution |

| -NMR | δ 6.2 ppm (multiplet) | Structural confirmation |

| IR | 1520 cm (NO) | Functional group identification |

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 300 nm. Compare retention times to a certified standard .

- Melting Point Analysis : For crystalline derivatives (e.g., hydrazones), compare observed mp to literature values (±2°C tolerance). Note: Pure 1,3-dienes often exhibit sharp melting ranges .

- Elemental Analysis : Validate C, H, N composition with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How should contradictory data on the reactivity of this compound be resolved?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient air) to isolate variables like oxygen or moisture interference .

- Kinetic Profiling : Conduct time-resolved UV-Vis or GC-MS to track intermediate formation. For Diels-Alder reactions, compare rate constants (k) across solvents (e.g., toluene vs. THF) .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cycloadditions, cross-referencing with experimental outcomes .

Q. What strategies enable sustainable synthesis of this compound?

- Methodological Answer :

-

Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact .

-

Catalytic Nitration : Use Fe(III)-zeolite catalysts for selective nitration, minimizing waste vs. traditional HNO/HSO methods .

-

Life-Cycle Assessment (LCA) : Quantify energy use and emissions using tools like SimaPro, benchmarking against petrochemical routes .

- Data Table :

| Parameter | Petrochemical Route | Biobased Route (Proposed) |

|---|---|---|

| Energy Use (MJ/kg) | 120 | 85 |

| CO Emissions | 8.2 kg/kg | 4.7 kg/kg |

| Solvent Recovery | 60% | 90% |

Q. Which computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 (M06-2X/def2-TZVP) to estimate electrophilicity. Compare with experimental redox potentials .

- Molecular Dynamics (MD) : Simulate solvent effects on conformation with GROMACS, using OPLS-AA force fields .

- QSPR Modeling : Corrogate Hammett σ constants with reaction yields to design derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.